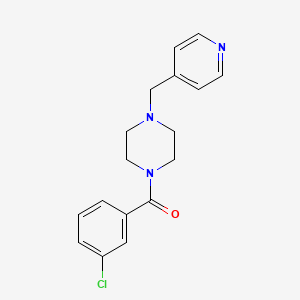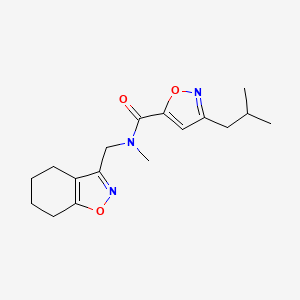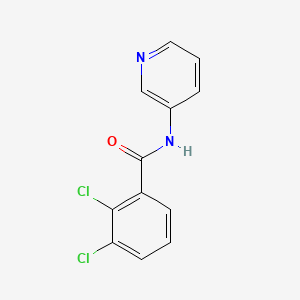
1-(3-chlorobenzoyl)-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperazine derivatives are synthesized through various chemical reactions, emphasizing the versatility of the piperazine backbone in medicinal chemistry. For example, derivatives with significant biological activity were obtained by introducing substituents on the phenyl ring tethered to the piperazine, influencing their allosteric enhancer activity for A1-adenosine receptors (Romagnoli et al., 2008). Similarly, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines have been synthesized from cyclic dienophiles, demonstrating the structural flexibility and reactivity of piperazine derivatives in creating complex bicyclic systems (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods, including IR, NMR, and sometimes single-crystal X-ray diffraction. For instance, a nitrogenous compound containing piperazine was structurally characterized, revealing insights into its molecular electrostatic potential and frontier molecular orbitals through density functional theory (DFT) calculations (Ban et al., 2023).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, allowing for the introduction of diverse functional groups. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from dichloronitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, highlighting the compound's versatile reactivity (Quan, 2006).
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
The study by Romero et al. (1994) explores analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, leading to the discovery of bis(heteroaryl)piperazines (BHAPs) as potent inhibitors of HIV-1 reverse transcriptase. These compounds, through structural modification, achieved significant enhancements in potency, highlighting the potential of piperazine derivatives in antiviral therapy development (Romero et al., 1994).
Adenosine A2a Receptor Antagonism
Vu et al. (2004) identified piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists. These compounds demonstrated oral activity in rodent models of Parkinson's disease, indicating the therapeutic potential of such derivatives in neurological disorders (Vu et al., 2004).
Metabolic Pathways and Bioactivation
Zhang et al. (2000) investigated the metabolism of 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2,3-beta-pyridine, identifying major metabolic pathways and the formation of a novel mercapturic acid adduct. This study provided insights into the metabolic stability and potential toxicological profiles of piperazine-based compounds (Zhang et al., 2000).
Peptide Carboxyl Group Derivatization
Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, enhancing signal detection in mass spectrometry analyses. This application is critical for proteome analysis and identifying peptides with low molecular weight and high pI values (Qiao et al., 2011).
properties
IUPAC Name |
(3-chlorophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-3-1-2-15(12-16)17(22)21-10-8-20(9-11-21)13-14-4-6-19-7-5-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMPQVFKCKXUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(4-pyridylmethyl)piperazino]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)

![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)
![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

